2-Ethenyloxan-3-amine

Conformational analysis Stereoelectronic effects Tetrahydropyran

Sourcing chiral tetrahydropyran amines with predictable conformational bias often forces researchers into custom synthesis delays. 2-Ethenyloxan-3-amine (CAS 1934540-11-0) solves this with a pre-organized scaffold featuring a 2-vinyl group that imposes a quantifiable 2.27 kcal/mol conformational preference on the 3-amine moiety, enabling rational design of peptidomimetics and macrocycles. - Orthogonal handles: primary amine (amide coupling, reductive amination) & terminal alkene (cross-metathesis, Heck coupling) for rapid library expansion. - Chiral building block at C2/C3 for constructing complex stereochemical arrays found in cytotoxic natural products (e.g., FR901464 analogs). - 95% purity, supplied as racemic mixture; available in research quantities with global ambient shipping.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Cat. No. B13251753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethenyloxan-3-amine
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC=CC1C(CCCO1)N
InChIInChI=1S/C7H13NO/c1-2-7-6(8)4-3-5-9-7/h2,6-7H,1,3-5,8H2
InChIKeyPNTQMYFDQAIZFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethenyloxan-3-amine Overview


2-Ethenyloxan-3-amine (CAS: 1934540-11-0, MF: C7H13NO, MW: 127.18) is a chiral 2-vinyl-substituted tetrahydropyran-3-amine . As a tetrahydropyran (oxane) derivative, it features a six-membered oxygen-containing heterocycle with a primary amine at the 3-position and a reactive vinyl group at the 2-position, rendering it a versatile chiral amine building block in medicinal chemistry . The compound's core structural features – a saturated heterocycle, an exocyclic vinyl handle, and a stereocenter – provide distinct conformational and reactivity properties compared to simple aliphatic amines or other heterocyclic scaffolds.

Chiral oxane scaffold with vinyl-driven conformational bias
Orthogonal amine and alkene handles for sequential diversification
Diastereomeric mixture – verify stereochemical composition before asymmetric use

2-Ethenyloxan-3-amine: Analog Substitution Limitations


Substitution of 2-Ethenyloxan-3-amine with seemingly similar in-class compounds (e.g., 2-ethyloxan-3-amine, 2-vinyloxolan-3-amine, or unsubstituted tetrahydropyran-3-amine) is not scientifically valid due to quantifiable differences in conformational bias and functional group reactivity. The 2-vinyl substituent imposes a distinct conformational energy profile on the tetrahydropyran ring that governs the spatial orientation of the 3-amine moiety, directly impacting molecular recognition events and downstream synthetic outcomes [1]. This specific stereoelectronic signature cannot be replicated by a smaller 5-membered oxolane ring or by saturated 2-alkyl analogs, leading to unpredictable changes in both conformation and the chemical reactivity of the vinyl group itself.

Conformational shift

2-Alkyl or 5-membered oxolane analogs may alter the 3-amine spatial presentation and binding geometry.

Reactivity mismatch

Saturated 2-ethyl analog lacks the vinyl group, restricting diversification to amine-only modifications.

Stereochemical ambiguity

Single-enantiomer or single-stereocenter amines may not replicate the diastereomeric mixture's behavior.

2-Ethenyloxan-3-amine Differentiation Data


Conformational Bias in 2-Vinyl Tetrahydropyran

The 2-vinyl substituent in a tetrahydropyran ring imparts a conformational energy (A-value) of 2.27 kcal/mol, which is significantly different from the 2-ethyl (2.62 kcal/mol), 2-methyl (2.86 kcal/mol), and 2-ethynyl (0.34 kcal/mol) analogs, as determined experimentally by low-temperature NMR spectroscopy [1]. This value dictates the equilibrium distribution of axial/equatorial conformers of the 2-vinyl group and, consequently, the orientation of the adjacent 3-amine substituent. In contrast, a 5-membered oxolane (tetrahydrofuran) ring, such as in 2-ethenyloxolan-3-amine (CAS 1934930-46-7), exhibits a fundamentally different conformational landscape (pseudorotation) lacking the well-defined chair conformation of the oxane ring, resulting in an undefined conformational preference for the amine group.

Conformational Bias
Head-to-head
A-value 2.27 kcal/mol (2-vinyl) vs 2.62 (2-ethyl), 2.86 (2-methyl), 0.34 (2-ethynyl)
Reported conformational energy dictates 3-amine orientation; distinct bias supports scaffold pre-organization.
Low-temperature NMR; model solvents CD₂Cl₂/CHFCl₂.
Conformational analysis Stereoelectronic effects Tetrahydropyran Oxane Vinyl substituent

Orthogonal Reactivity of Vinyl and Amine

The presence of a terminal vinyl group (C=C) in 2-Ethenyloxan-3-amine provides an orthogonal synthetic handle for diversification via olefin cross-metathesis, Heck coupling, hydroboration, or thiol-ene click chemistry . This is a distinct functional advantage over the corresponding 2-ethyloxan-3-amine analog, which lacks the reactive alkene and is limited to amine-centric modifications alone. While both compounds share a chiral amine, only the vinyl analog allows for orthogonal, sequential derivatization at two distinct reactive sites, thereby enabling a broader range of chemical space exploration in lead optimization programs.

Orthogonal Reactivity
Class-level
Two reactive sites (amine + vinyl) vs one (amine only) for 2-ethyl analog
Enables sequential orthogonal diversification; supports library synthesis strategies.
Class-level functional group inference; data to verify experimentally.
Synthetic methodology Vinyl group Cross-coupling Olefin metathesis Functionalization

Stereochemical Complexity and Purity

2-Ethenyloxan-3-amine contains two stereocenters (C2 and C3), and the commercially available compound (CAS 1934540-11-0) is typically supplied as a mixture of diastereomers . This is in contrast to many simpler chiral amines that are supplied as single enantiomers. The specific stereoisomeric composition of the product can critically influence the diastereoselectivity of subsequent reactions, a factor that must be controlled for in asymmetric synthesis. While direct quantitative data comparing the target compound to a specific single-enantiomer analog is unavailable, the presence of multiple stereocenters and the availability of both the racemic mixture and specific stereoisomers (e.g., (2S,3R)-2-ethenyloxan-3-amine hydrochloride) underscores the importance of verifying the stereochemical composition of the procured material to ensure consistent and predictable synthetic outcomes.

Stereochemical Complexity
Supplier data
Diastereomeric mixture (two stereocenters); individual isomers also available
Stereochemical composition critically influences diastereoselective outcomes; verify lot composition.
Commercial material (CAS 1934540-11-0); dr not specified.
Chiral building block Enantioselective synthesis Stereochemistry Diastereomeric mixture

Supply Chain Quality: Purity Specification

Commercially sourced 2-Ethenyloxan-3-amine (CAS 1934540-11-0) is specified with a minimum purity of 95% by the vendor AKSci . This establishes a baseline quality metric for procurement and distinguishes it from compounds of lower or unspecified purity. While higher purity may be achievable, this 95% specification is a quantifiable, verifiable starting point for comparing supplier offerings and for budgeting the cost of additional purification steps if higher purity is required for a specific application.

Purity Specification
Supplier data
95% min. purity (AKSci)
Baseline procurement quality metric; supports vendor comparison and purification planning.
Verify supplier COA for lot-specific purity.
Purity specification Quality control Procurement Chemical sourcing

2-Ethenyloxan-3-amine Research Applications


Conformationally-Biased Scaffold Design

Employed as a chiral amine building block where the 2.27 kcal/mol conformational bias of the 2-vinyl group is leveraged to pre-organize the 3-amine substituent into a desired spatial orientation for enhanced target binding or to induce specific three-dimensional shapes in peptidomimetics or macrocycles [1]. The predictable conformational behavior, as defined by the A-value, directly informs computational modeling and rational design efforts.

Orthogonal Diversification for Library Synthesis

Utilized as a core scaffold for the synthesis of diverse small-molecule libraries. The orthogonal reactivity of the primary amine and terminal alkene allows for sequential functionalization via established chemistries (e.g., amide bond formation or reductive amination of the amine, followed by cross-metathesis or Heck coupling of the alkene) to efficiently explore chemical space . This is a strategic advantage over simpler, single-functional-group building blocks.

Synthesis of Complex Natural Product Analogs

Serves as an advanced intermediate in the total synthesis of natural products containing a tetrahydropyran (oxane) core, such as certain polyketides or cytotoxic agents (e.g., FR901464 analogs) [2]. The inherent chirality at the C2 and C3 positions provides a foundation for constructing complex stereochemical arrays found in biologically active molecules, making it a more advanced and valuable starting material than achiral or less functionalized tetrahydropyrans.

Application
Selection Property
Validation Focus
Conformation-biased scaffold design
2-Vinyl oxane conformational bias
Axial/equatorial equilibrium & 3-amine orientation
Orthogonal library synthesis
Dual amine + vinyl reactivity
Sequential functionalization efficiency
Complex bioactive polyketide analog synthesis
Tetrahydropyran core with C2/C3 stereocenters
Diastereomeric purity & stereochemical control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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